![molecular formula C14H21N3O2 B2529714 (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide CAS No. 2411325-61-4](/img/structure/B2529714.png)
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective orexin receptor antagonists, which are known to modulate the activity of the orexin system in the brain. The orexin system is involved in the regulation of various physiological processes, including sleep-wake cycles, feeding behavior, and energy metabolism.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide acts as a selective antagonist of the orexin receptors, which are G protein-coupled receptors located in the hypothalamus. The orexin system is involved in the regulation of various physiological processes, including sleep-wake cycles, feeding behavior, and energy metabolism. The activation of the orexin system promotes wakefulness and arousal, while its inhibition promotes sleep and relaxation. By blocking the activity of the orexin system, (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide can modulate the sleep-wake cycle and improve sleep quality.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has been shown to have a number of biochemical and physiological effects in animal models and humans. The compound has been shown to increase total sleep time, reduce wakefulness, and improve sleep quality in animal models of insomnia and narcolepsy. In addition, (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has several advantages for lab experiments. The compound is highly selective for the orexin receptors and has been extensively studied for its potential therapeutic applications. In addition, (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has a favorable safety profile and has been shown to have no significant adverse effects in clinical trials. However, there are also limitations to using (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide in lab experiments. The compound is relatively expensive and may not be readily available for all researchers. In addition, the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide. One potential application is in the treatment of insomnia and other sleep disorders. The compound has been shown to improve sleep quality and reduce wakefulness in animal models and humans, suggesting that it may be a promising therapeutic agent for these conditions. Another potential application is in the treatment of anxiety and depression. (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models, suggesting that it may have therapeutic potential for these disorders. Finally, further studies are needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide and its potential off-target effects.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide involves a multistep process that starts with the reaction of 5-methoxypyridin-3-amine with 2-bromo-N,N-dimethylacetamide to produce 5-methoxypyridin-3-ylmethyl-N,N-dimethylacetamide. This intermediate is then subjected to a Suzuki coupling reaction with (E)-4-bromo-2-methyl-2-butene to yield (E)-4-(dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, anxiety, and depression. The compound has been shown to selectively bind to the orexin receptors, which are involved in the regulation of sleep-wake cycles and other physiological processes. By blocking the activity of the orexin system, (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide can modulate the sleep-wake cycle and improve sleep quality in animal models and humans. In addition, (E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16(2)7-5-6-14(18)17(3)11-12-8-13(19-4)10-15-9-12/h5-6,8-10H,7,11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSVATKLNTUJDX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CC1=CC(=CN=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CC1=CC(=CN=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

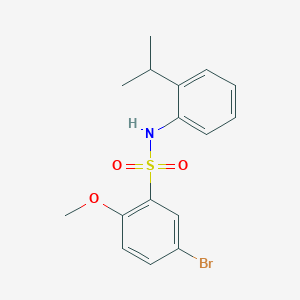
![2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2529634.png)
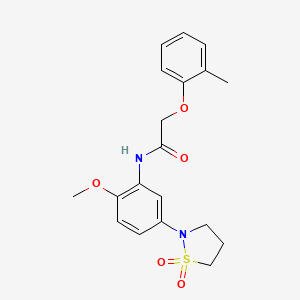
![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)
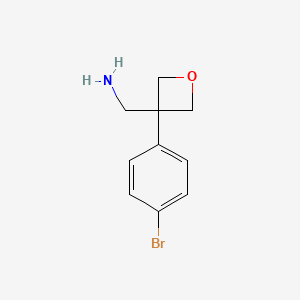
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2529643.png)
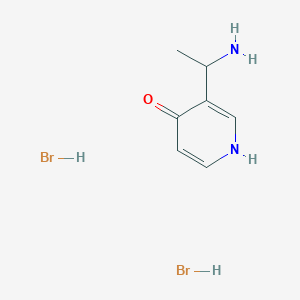
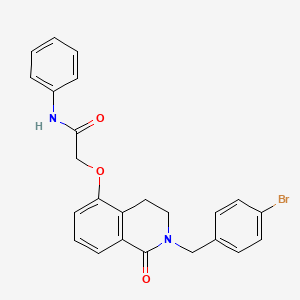
![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

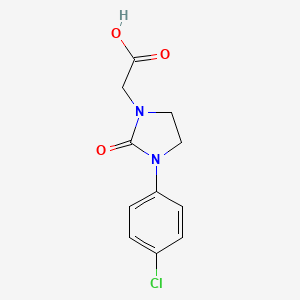
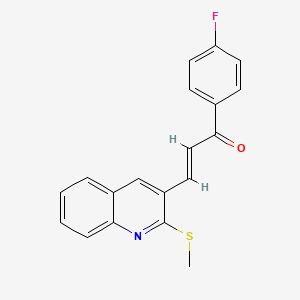
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)